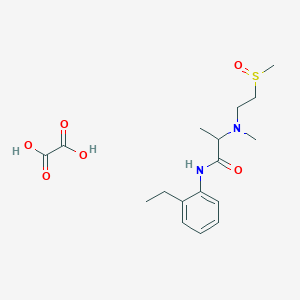
2'-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is a complex organic compound with a molecular formula of C15-H24-N2-O2-S.C2-H2-O4 . This compound is known for its unique chemical structure, which includes an ethyl group, a methylsulfinylethylamino group, and a propionanilide moiety. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate typically involves multiple steps, including nucleophilic substitution and alkylation reactions. One common method involves the reaction of an alkyl halide with an amine to form the desired product. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium hydride, to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfinylethylamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides and strong bases to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(N-methylamino)propionanilide
- 2-Ethyl-2-(N-methylsulfonylethylamino)propionanilide
- 2-Ethyl-2-(N-ethylsulfinylethylamino)propionanilide
Uniqueness
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
50765-61-2 |
|---|---|
Molecular Formula |
C17H26N2O6S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[methyl(2-methylsulfinylethyl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C15H24N2O2S.C2H2O4/c1-5-13-8-6-7-9-14(13)16-15(18)12(2)17(3)10-11-20(4)19;3-1(4)2(5)6/h6-9,12H,5,10-11H2,1-4H3,(H,16,18);(H,3,4)(H,5,6) |
InChI Key |
GUVDWNVVQHSEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C)CCS(=O)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


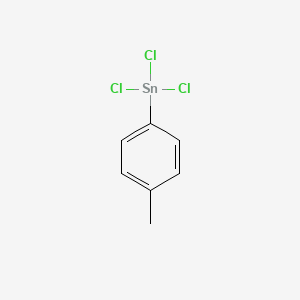

![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)


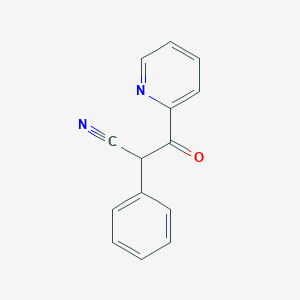
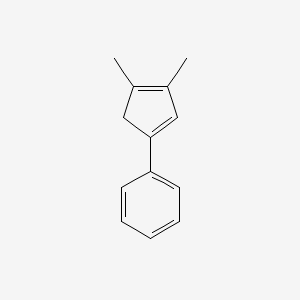
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
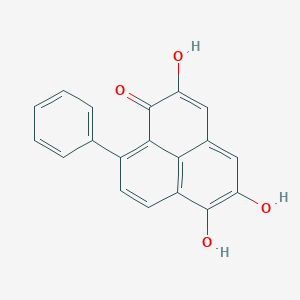
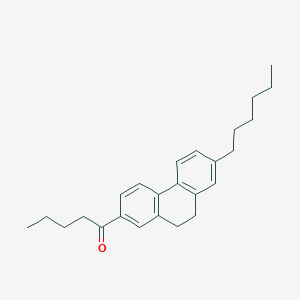
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

